Home > Products > Screening Compounds P131959 > N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide - 865287-13-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Catalog Number: EVT-2492886
CAS Number: 865287-13-4
Molecular Formula: C19H13ClN4O4
Molecular Weight: 396.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

Compound Description: This group of compounds share the 5-(4-chlorophenyl)-1,3,4-oxadiazole core with the target compound and are characterized by a 2-sulfanylacetamide substituent at the 2-position of the oxadiazole ring. These derivatives were synthesized and evaluated for their antimicrobial and hemolytic activity. []

Relevance: These compounds are structurally related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide by sharing the same 5-(4-chlorophenyl)-1,3,4-oxadiazole core structure. The difference lies in the substituent at the 2-position of the oxadiazole ring, with the related compounds featuring a 2-sulfanylacetamide group instead of the benzamide moiety found in the target compound. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

Compound Description: This compound contains a 1,3,4-oxadiazole ring substituted with a phenylamine group at the 2-position and a 5-(4-chlorophenyl)isoxazol-3-yl group at the 5-position. The crystal structure of this compound was analyzed. []

Relevance: The compound is related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide because both belong to the 1,3,4-oxadiazole class of compounds. Additionally, both feature a 4-chlorophenyl group attached to the oxadiazole ring, though in this related compound, it is linked indirectly through an isoxazole ring. []

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide

Compound Description: This compound, a potent and selective calcium release-activated calcium channel inhibitor, features a 4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazole ring linked to a biphenyl system connected to a 2,6-difluorobenzamide moiety. Its structure-activity relationship and preclinical characterization were studied extensively. []

Relevance: This compound shares the 1,3,4-oxadiazole ring and benzamide structural motifs with N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. The main differences include the substituents on the oxadiazole and benzene rings and the presence of a biphenyl system instead of the direct linkage in the target compound. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) and its Derivatives

Compound Description: VNI, an inhibitor of protozoan sterol 14α-demethylase (CYP51), and its derivatives, including VFV [(R)-N-(1-(3,4'-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide], are characterized by a 5-phenyl-1,3,4-oxadiazole linked to a benzamide moiety with an imidazole-containing substituent. [, ] These compounds were designed based on the structure of the fungal CYP51 enzyme and exhibit promising antifungal activity. [, ]

Relevance: These compounds are structurally related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide by sharing the 1,3,4-oxadiazole and benzamide structural motifs. While the specific substituents on the oxadiazole and benzene rings differ, the presence of these key structural features makes them relevant for comparison. [, ]

Quinazolinone-5-(4-chlorophenyl)-1,3,4-oxadiazole Conjugates

Compound Description: This series of compounds combine a quinazolinone moiety with a 5-(4-chlorophenyl)-1,3,4-oxadiazole, connected through a thioether linkage. [] These compounds were synthesized and evaluated for their cytotoxic activity against cancer cell lines. []

Relevance: These compounds are related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide because they share the 5-(4-chlorophenyl)-1,3,4-oxadiazole structural motif. Although the target compound does not have a quinazolinone component, the presence of the shared oxadiazole and 4-chlorophenyl group suggests a potential structural and possibly activity relationship. []

1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 5-position and connected to a 1-(4-chlorophenyl)ethanone moiety through a sulfur atom. Its crystal structure and Hirshfeld surface analysis were investigated. []

Relevance: This compound is structurally related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide due to the common 5-(4-chlorophenyl)-1,3,4-oxadiazole core structure. The main difference lies in the substituent at the 2-position of the oxadiazole ring, with this related compound bearing a 1-(4-chlorophenyl)ethanone group connected via a sulfur linker instead of the benzamide moiety in the target compound. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound contains a 1,3,4-oxadiazole ring with a methanesulfonamide substituent at the 2-position and a complex sulfone-containing side chain at the 5-position. Its crystal structure was analyzed in detail. []

Relevance: This compound belongs to the 1,3,4-oxadiazole family, making it structurally related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. Although the substituents on the oxadiazole ring are different, the shared core structure suggests a potential relationship. []

Overview

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound featuring a unique combination of oxadiazole and pyrrolidine moieties. This compound is noteworthy for its potential biological activities, particularly in medicinal chemistry, where derivatives of oxadiazole are recognized for their diverse pharmacological properties, including anti-inflammatory and anti-cancer effects .

Source

The compound is synthesized through various chemical reactions involving substituted oxadiazoles and benzamides. The synthesis often aims to explore the structure-activity relationship of these compounds to enhance their therapeutic efficacy .

Classification

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be classified as:

  • Heterocyclic Compound: Contains a ring structure with atoms of at least two different elements.
  • Pharmaceutical Intermediate: Used in the synthesis of drugs due to its biological activity.
  • Oxadiazole Derivative: Contains the oxadiazole ring known for its versatile biological actions.
Synthesis Analysis

Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves several key steps:

  1. Formation of Oxadiazole Ring: The oxadiazole moiety is synthesized by reacting hydrazides with carboxylic acids or their derivatives using cyclizing agents such as phosphorus oxychloride or thionyl chloride. This reaction leads to the formation of a 1,3,4-oxadiazole ring .
  2. Benzamide Synthesis: The benzamide portion is introduced through acylation reactions involving appropriate acyl chlorides and amines.
  3. Final Coupling Reaction: The final compound is obtained by coupling the oxadiazole derivative with the benzamide under suitable conditions, often employing bases to facilitate the reaction .

Technical Details

The synthesis may involve specific conditions such as temperature control and choice of solvents (e.g., ethanol) to optimize yields and purity. Sodium borohydride can be used for selective reductions during the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide features:

  • An oxadiazole ring containing two nitrogen atoms.
  • A pyrrolidine ring with a dioxo substituent.
  • A chlorophenyl group attached to the oxadiazole.

Data

The chemical formula for this compound is C16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3}, with a molecular weight of approximately 345.75 g/mol. The structural representation includes various functional groups that contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups enhances nucleophilicity at certain sites on the molecule.
  2. Reduction Reactions: The dioxopyrrolidine moiety can undergo reduction under specific conditions to yield different derivatives.
  3. Acid-base Reactions: The nitrogen atoms in the oxadiazole ring can engage in protonation/deprotonation depending on the pH of the environment.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield .

Mechanism of Action

Process

The mechanism of action for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide primarily involves:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
  2. Inhibition Mechanisms: It may inhibit certain pathways by acting as an antagonist or agonist depending on its binding affinity and structural characteristics.

Data

Studies have shown that oxadiazole derivatives can exhibit significant biological activity against various cancer cell lines, suggesting that modifications in their structure can lead to improved therapeutic profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of its functional groups.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or anti-cancer agents.
  2. Biological Research: Investigating mechanisms of action related to cancer biology and inflammation pathways.
  3. Chemical Biology: Exploring structure-function relationships within similar heterocyclic compounds to identify novel therapeutic agents.

This compound exemplifies the significance of heterocyclic chemistry in drug discovery and development, showcasing how structural modifications can lead to enhanced biological activity and therapeutic potential.

Properties

CAS Number

865287-13-4

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Molecular Formula

C19H13ClN4O4

Molecular Weight

396.79

InChI

InChI=1S/C19H13ClN4O4/c20-13-5-1-12(2-6-13)18-22-23-19(28-18)21-17(27)11-3-7-14(8-4-11)24-15(25)9-10-16(24)26/h1-8H,9-10H2,(H,21,23,27)

InChI Key

UTZPYYQOHPPOOO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.